molecular formula C9H15NO5 B1404197 2-Oxa-7-azaspiro[3.5]nonane oxalate CAS No. 1379811-94-5

2-Oxa-7-azaspiro[3.5]nonane oxalate

Cat. No. B1404197
M. Wt: 217.22 g/mol
InChI Key: KFMUWBFXUTUOEX-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[3.5]nonane oxalate (2-OA) is a cyclic organic compound that is widely used in the synthesis of various pharmaceutical drugs. 2-OA has been used as a starting material in the synthesis of many drugs, such as antibiotics, antifungal agents, and anti-inflammatory drugs. 2-OA is also used in the synthesis of other compounds, such as dyes and pigments, and has been studied for its potential applications in biomedical research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods: A novel one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation demonstrates an efficient method to produce these compounds (Huynh, Nguyen, & Nishino, 2017).
  • Spiroaminals Synthesis: The synthesis of various oxa-aza spirobicycles, including 2-oxa-7-azaspiro[3.5]nonane, is explored for their potential biological activities and structural novelty (Sinibaldi & Canet, 2008).
  • Improved Synthesis Approaches: An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, often isolated as an oxalate salt, has been developed, yielding a more stable and soluble product, which could be analogous to 2-Oxa-7-azaspiro[3.5]nonane oxalate (van der Haas et al., 2017).

Biological and Medicinal Applications

  • Potential in Drug Discovery: Novel thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional modules for drug discovery, indicating the potential utility of similar spirocyclic compounds in pharmaceutical contexts (Li, Rogers-Evans, & Carreira, 2013).
  • Inhibitors of Fatty Acid Amide Hydrolase (FAAH): Spirocyclic cores, including 7-azaspiro[3.5]nonane, have been identified as lead scaffolds for FAAH inhibitors, suggesting possible therapeutic applications (Meyers et al., 2011).

properties

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMUWBFXUTUOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743134
Record name Oxalic acid--2-oxa-7-azaspiro[3.5]nonane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-7-azaspiro[3.5]nonane oxalate

CAS RN

1379811-94-5
Record name 2-Oxa-7-azaspiro[3.5]nonane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--2-oxa-7-azaspiro[3.5]nonane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-7-azaspiro[3.5]nonane oxalate
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